4-Methylisoquinoline

Physicochemical property Basicity Salt formation

4-Methylisoquinoline (CAS 1196-39-0) is a methyl-substituted isoquinoline heterocycle (C₁₀H₉N, MW 143.19) that serves as a versatile building block in organic synthesis and medicinal chemistry. It is classified as a pharmaceutical intermediate within the isoquinoline family and is characterized by a methyl group at the 4-position of the fused benzene-pyridine ring system, which imparts distinct electronic and steric properties compared to the parent isoquinoline and other positional isomers.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 1196-39-0
Cat. No. B018517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinoline
CAS1196-39-0
Synonyms4-Methyl-isoquinoline; 
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=CC=CC=C12
InChIInChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3
InChIKeyOCOLIBYZTNPPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoquinoline (CAS 1196-39-0): A Key Isoquinoline Scaffold for Medicinal Chemistry and Heterocyclic Synthesis


4-Methylisoquinoline (CAS 1196-39-0) is a methyl-substituted isoquinoline heterocycle (C₁₀H₉N, MW 143.19) that serves as a versatile building block in organic synthesis and medicinal chemistry . It is classified as a pharmaceutical intermediate within the isoquinoline family and is characterized by a methyl group at the 4-position of the fused benzene-pyridine ring system, which imparts distinct electronic and steric properties compared to the parent isoquinoline and other positional isomers .

Why 4-Methylisoquinoline Cannot Be Replaced by Generic Isoquinoline or Other Methyl Isomers


The position of the methyl substituent on the isoquinoline ring profoundly alters the compound's physicochemical profile, reactivity, and biological behavior. Simple substitution with isoquinoline, 1-methylisoquinoline, or 5-methylisoquinoline is not equivalent, as demonstrated by differences in basicity (pKa), steric hindrance at the 5-position, and divergent N-oxide rearrangement pathways. These distinctions carry direct consequences for downstream synthetic utility, salt formation, chromatographic purification, and pharmacological activity of derived compounds [1][2].

Quantitative Differentiation Evidence for 4-Methylisoquinoline (CAS 1196-39-0)


Enhanced Basicity (pKa) Relative to Parent Isoquinoline

4-Methylisoquinoline exhibits a higher predicted pKa (5.79 ± 0.10) compared to the parent isoquinoline (pKa = 5.14), reflecting the electron-donating effect of the 4-methyl group [1]. This 0.65-unit increase in basicity alters the protonation state at physiological and analytical pH, directly influencing solubility, salt formation, extraction efficiency, and reversed-phase chromatographic retention [1].

Physicochemical property Basicity Salt formation HPLC method development

Steric Shielding of the 5-Amino Group Against Enzymatic Acetylation

In a comparative study, the model substrate 5-amino-1,4-dimethylisoquinoline (bearing the 4-methyl group) was acetylated to a lesser extent than 5-amino-1-methylisoquinoline (lacking the 4-methyl group) when incubated with acetyl-coenzyme A and rat liver homogenate [1]. This demonstrates that the 4-methyl substituent provides steric hindrance to enzymatic substitution at the adjacent 5-amino position, a feature directly relevant to the metabolic inactivation profile of the antineoplastic agent MAIQ-1 [1].

Medicinal chemistry Metabolic stability Drug design Steric hindrance

Divergent N-Oxide Rearrangement Outcome: 4-Methyl vs. Other Substituted Isoquinolines

Under identical acetic anhydride rearrangement conditions, 4-methylisoquinoline-N-oxide yielded only intractable polymeric tars with no isolable discrete products, contrasting with isoquinoline-N-oxide itself and 3-chloroisoquinoline-N-oxide, which gave identifiable rearrangement products [1]. The same behavior was observed for 4-chloroisoquinoline-N-oxide, indicating that the 4-substitution position is incompatible with productive rearrangement [1].

N-Oxide chemistry Rearrangement Synthetic methodology Heterocyclic chemistry

Physical Property Differentiation: Density, Boiling Point, and LogP vs. Isoquinoline

4-Methylisoquinoline displays a lower density (1.076 g/cm³ vs. 1.099 g/cm³), a higher boiling point (256 °C vs. 242 °C), and a higher calculated logP (2.42 vs. ~2.0) compared to the parent isoquinoline [1]. The increased lipophilicity (ΔlogP ≈ +0.4) directly affects solvent partitioning and reversed-phase HPLC retention, enabling distinct separation from unsubstituted isoquinoline in preparative workflows [1].

Physical chemistry Chromatography Extraction Quality control

4-Methyl vs. 4-Phenyl Pharmacological Activity in Antispasmodic Assays

In a series of dialkylaminoalkyl esters of 1-chloro-3-carboxyisoquinolines, the 4-phenyl derivatives (XVa, XVb, XVc) were uniformly more active as antispasmodics than the analogous 4-methyl derivatives (VIIa, VIIb, VIIc) [1]. The diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline (XVc) showed an antagonist effect against spasmogens similar to that of papaverine, whereas the corresponding 4-methyl derivative did not reach this potency benchmark [1].

Pharmacology Antispasmodic Structure-activity relationship Medicinal chemistry

Efficient One-Pot Synthetic Access to 4-Methylisoquinolines via Cascade Heck Cyclization

A dedicated one-pot cascade protocol (Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization) has been developed specifically for accessing 4-methylisoquinolines in good yields [1]. While this methodology is designed for the 4-methyl subclass, comparable efficient one-pot protocols are not equally established for all methyl positional isomers (e.g., 1-methyl or 5-methyl isoquinolines), giving the 4-methyl isomer a practical advantage in synthetic accessibility [1].

Synthetic methodology Catalysis Process chemistry Palladium catalysis

Recommended Application Scenarios for 4-Methylisoquinoline (CAS 1196-39-0) Based on Quantitative Evidence


Medicinal Chemistry Programs Requiring Metabolic Stability at the 5-Position

When designing isoquinoline-based drug candidates featuring an amino group at the 5-position, 4-methylisoquinoline is the preferred starting scaffold. Evidence demonstrates that the 4-methyl group provides steric hindrance against enzymatic acetylation, potentially retarding metabolic inactivation as documented for the MAIQ-1 antineoplastic agent [1].

Structure-Reactivity Studies of Isoquinoline N-Oxide Rearrangements

For researchers investigating substituent effects on N-oxide rearrangements, 4-methylisoquinoline serves as a critical negative-control compound. It uniquely yields intractable polymeric material rather than discrete rearrangement products, a behavior shared only with 4-chloroisoquinoline, making it essential for mapping the scope and limitations of this reaction class [2].

Analytical Method Development and Isomer Differentiation

The distinct physicochemical profile of 4-methylisoquinoline (higher pKa, higher logP, distinct boiling point, and lower density compared to isoquinoline) makes it valuable for developing and validating HPLC methods, extraction protocols, and identity testing procedures that require baseline separation of methyl-substituted isoquinoline isomers .

Antispasmodic Agent Development with Intermediate Potency Requirements

For antispasmodic drug discovery programs where moderate activity is desired, 4-methylisoquinoline provides a defined intermediate potency scaffold. Direct comparative data shows that 4-methyl derivatives exhibit good antispasmodic activity that is deliberately lower than the highly potent 4-phenyl analogs, allowing tunable pharmacological profiles [3].

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